3(R,S)-Hydroxy Desogestrel
Overview
Description
Scientific Research Applications
Endocrinology
Field
Endocrinology
Methods
Patients are administered a specific dose of 3(R,S)-Hydroxy Desogestrel cyclically, often in conjunction with other hormones like estrogen, to achieve therapeutic outcomes .
Results
Studies have shown that 3(R,S)-Hydroxy Desogestrel can be effective in normalizing menstruation and protecting the endometrium from neoplasia, with a high endometrial response rate compared to other progestins .
Pharmacology
Field
Pharmacology
Methods
Clinical trials are conducted to assess the drug’s bioavailability, metabolism, and excretion, as well as its impact on the efficacy of other medications .
Results
The compound has been found to maintain contraceptive efficacy with a favorable safety profile, influencing the development of new contraceptive formulations .
Reproductive Health
Field
Reproductive Health
Methods
It is administered orally in pill form, either alone or in combination with estrogen, following specific dosing regimens to ensure effective contraception and symptom management in PCOS .
Results
Research indicates that 3(R,S)-Hydroxy Desogestrel-based contraceptives are effective in preventing pregnancy and may improve the quality of life for women with PCOS .
Molecular Biology
Field
Molecular Biology
Methods
Molecular assays and gene expression studies are used to understand the compound’s interaction with specific receptors and its downstream effects on cellular functions .
Results
Findings suggest that 3(R,S)-Hydroxy Desogestrel can influence cellular pathways, potentially offering insights into novel therapeutic approaches for hormone-related conditions .
Biochemistry
Field
Biochemistry
Methods
Biochemical assays are used to measure changes in blood biomarkers following administration of the compound .
Results
Studies have shown significant changes in cortisol, testosterone, and lipid profiles, indicating the compound’s influence on metabolic processes .
Clinical Trials
Field
Clinical Trials
Methods
Randomized controlled trials are conducted to evaluate the compound’s effectiveness in inducing azoospermia and its impact on cardiovascular safety .
Results
Clinical trials have demonstrated the compound’s effectiveness in female contraception and potential in male contraceptive formulations, with a focus on minimizing cardiovascular risks .
properties
IUPAC Name |
(8S,10R,13S)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16?,17-,18-,19?,20?,21-,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDTNLDYRJTAZ-MTRZUGBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C)C3[C@H](C1CCC2(C#C)O)CCC4=CC(CC[C@H]34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3(R,S)-Hydroxy Desogestrel |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.